molecular formula C12H11ClN2 B8326238 2-Chloro-5-phenyl-m-phenylenediamine

2-Chloro-5-phenyl-m-phenylenediamine

Cat. No. B8326238
M. Wt: 218.68 g/mol
InChI Key: OKICDJDUMRLDED-UHFFFAOYSA-N
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Patent
US04044148

Procedure details

A solution of 2.79 g. (0.01 mole) of 4-chloro-3,5-dinitrobiphenyl [R. C. Hall and C. S. Giam, J. Agr. Food Chem 20 (3) 546-52 (1972)] in 200 ml. of dioxane is hydrogenated at 3 atmospheres using Raney Nickel Catalyst. The catalyst is removed by filtration and the residue concentrated under reduced pressure. The residue is recrystallized from ethanol-water. There is obtained 1.12 g. (51%) of material melting point at 142°-144.5°. Additional recrystallization raises the melting point to 146.7°.
Quantity
0.01 mol
Type
reactant
Reaction Step One
[Compound]
Name
material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([N+:8]([O-])=O)=[CH:6][C:5]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)=[CH:4][C:3]=1[N+:17]([O-])=O>[Ni].O1CCOCC1>[Cl:1][C:2]1[C:7]([NH2:8])=[CH:6][C:5]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)=[CH:4][C:3]=1[NH2:17]

Inputs

Step One
Name
Quantity
0.01 mol
Type
reactant
Smiles
ClC1=C(C=C(C=C1[N+](=O)[O-])C1=CC=CC=C1)[N+](=O)[O-]
Step Two
Name
material
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst is removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the residue concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue is recrystallized from ethanol-water
CUSTOM
Type
CUSTOM
Details
There is obtained 1.12 g
CUSTOM
Type
CUSTOM
Details
at 142°-144.5°
CUSTOM
Type
CUSTOM
Details
Additional recrystallization
TEMPERATURE
Type
TEMPERATURE
Details
raises the melting point to 146.7°

Outcomes

Product
Name
Type
Smiles
ClC1=C(C=C(C=C1N)C1=CC=CC=C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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